molecular formula C30H35N3O4 B15003076 3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

Cat. No.: B15003076
M. Wt: 501.6 g/mol
InChI Key: PMROJYRHYRZIFO-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group, a benzodiazole moiety, and a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling and functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzodiazole moiety can be reduced under hydrogenation conditions.

    Substitution: The phenylethyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group would yield quinone derivatives, while reduction of the benzodiazole moiety would produce dihydrobenzodiazole derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known tubulin polymerization inhibitor.

    Podophyllotoxin: Another compound that targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE is unique due to its combination of a trimethoxyphenyl group and a benzodiazole moiety, which provides it with distinct chemical and biological properties compared to other tubulin inhibitors .

Properties

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C30H35N3O4/c1-5-6-12-17-33-25-16-11-10-15-23(25)31-29(33)24(18-21-13-8-7-9-14-21)32-30(34)22-19-26(35-2)28(37-4)27(20-22)36-3/h7-11,13-16,19-20,24H,5-6,12,17-18H2,1-4H3,(H,32,34)

InChI Key

PMROJYRHYRZIFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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